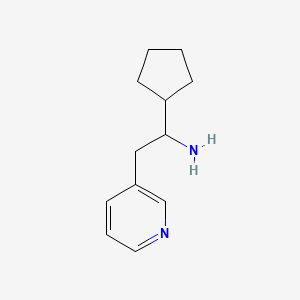

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine

Description

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is a chiral primary amine featuring a cyclopentyl group attached to the ethanamine backbone and a pyridin-3-yl substituent. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.29 g/mol (CAS: 1248046-98-1) . The compound is notable for its structural hybridity, combining a lipophilic cyclopentyl moiety with the aromatic pyridine ring, which may enhance binding to biological targets while modulating physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name |

1-cyclopentyl-2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(11-5-1-2-6-11)8-10-4-3-7-14-9-10/h3-4,7,9,11-12H,1-2,5-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGCIBXIFBMSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Reductive amination is a widely employed method for synthesizing substituted ethanamines. The general procedure involves reacting pyridine-3-carboxaldehyde with cyclopentylamine in the presence of a reducing agent such as sodium cyanoborohydride or borane complexes.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Pyridine-3-carboxaldehyde + Cyclopentylamine | Stirred in methanol or dichloromethane at room temperature |

| 2 | Addition of sodium cyanoborohydride or borane-methyl sulfide complex | Reduction of imine intermediate to amine |

| 3 | Work-up with aqueous sodium bicarbonate and extraction | Isolation of product |

| 4 | Purification by flash chromatography | Obtain pure this compound |

This method benefits from mild conditions and good yields, as demonstrated in related amine syntheses involving pyridinyl substrates.

Nucleophilic Substitution on Halopyridines

An alternative route involves nucleophilic substitution of halogenated pyridine derivatives (e.g., 3-bromopyridine or 3-chloropyridine) with cyclopentylamine under basic conditions.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Halopyridine + Cyclopentylamine | Reaction in polar aprotic solvent (e.g., DMF) with base (e.g., potassium carbonate) |

| 2 | Heating at 80-110 °C for several hours | Facilitates nucleophilic aromatic substitution |

| 3 | Work-up and extraction | Isolation of substituted pyridinyl amine |

| 4 | Purification by chromatography | Product isolation |

This method is suitable for direct substitution but may require optimization to avoid side reactions.

Amide Formation Followed by Reduction

This method involves coupling 3-pyridineacetic acid derivatives with cyclopentylamine to form amides, which are then reduced to the corresponding amines.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Pyridineacetic acid + Cyclopentylamine + Coupling agent (e.g., EDCI) | Amide bond formation at room temperature in pyridine or DMF |

| 2 | Reduction with borane-tetrahydrofuran complex or LiAlH4 | Conversion of amide to amine |

| 3 | Work-up and purification | Isolation of target amine |

This two-step approach allows for functional group tolerance and structural diversity.

Multicomponent and Tandem Reactions

Advanced synthetic routes employ multicomponent reactions such as Petasis or Mannich-type reactions, allowing rapid assembly of the ethanamine skeleton with pyridinyl and cyclopentyl substituents in one pot.

- Example: Petasis reaction of allylic amines, boronic acids, and aldehydes to generate sp3-rich amines with pyridine rings.

- Reductive amination tandem with cyclization steps can also be applied for heterocyclic analogs.

These methods offer stereoselectivity and structural complexity but require specialized catalysts and conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Pyridine-3-carboxaldehyde, cyclopentylamine, NaBH3CN or BH3-Me2S | Mild, straightforward, scalable | Sensitive to aldehyde impurities | 70-90 |

| Nucleophilic Substitution | 3-Halopyridine, cyclopentylamine, base, DMF, heat | Direct substitution, simple reagents | Requires elevated temperature, possible side reactions | 50-75 |

| Amide Formation + Reduction | 3-Pyridineacetic acid, cyclopentylamine, EDCI, BH3-THF or LiAlH4 | Functional group tolerance, versatile | Multi-step, reduction step hazardous | 60-85 |

| Multicomponent Reactions | Allylic amines, boronic acids, aldehydes, catalysts | Rapid, stereoselective, diverse scaffolds | Complex optimization, catalyst cost | Variable (50-80) |

Research Findings and Optimization Notes

- Reductive amination conditions are optimized by controlling pH and temperature to favor imine formation and reduction, often using acetic acid as a catalyst and methanol as solvent.

- Nucleophilic substitution efficiency improves with polar aprotic solvents and phase transfer catalysts; temperature control is critical to minimize side reactions.

- Amide coupling using carbodiimide reagents like EDCI in pyridine solvent yields high purity amides, which upon borane reduction give the target amine efficiently.

- Multicomponent reactions benefit from chiral aminocatalysts or metal catalysts to achieve stereoselectivity and higher yields.

Chemical Reactions Analysis

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or acids, while reduction primarily produces amines .

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate. |

| Reduction | Hydrogenation can convert nitriles to amines effectively. |

| Substitution | Nucleophilic substitution can occur at the pyridine ring for further functionalization. |

Chemistry

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine serves as an important intermediate in organic synthesis and medicinal chemistry. Its structure allows it to act as a building block for more complex molecules.

Biology

Research indicates that this compound may function similarly to histamine H1 receptor agonists, influencing various physiological processes such as inflammation and neurotransmission. Its biological activity is under investigation for potential therapeutic applications.

Medicine

The compound's pharmacological profile suggests it could play a role in drug discovery and development. Studies are exploring its interactions with specific enzymes and receptors, which may lead to novel therapeutic agents.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and serves as a precursor for synthesizing more complex organic compounds.

Recent studies have focused on the compound's potential as a histamine H1 receptor agonist. For instance:

- Study on Inflammation : Research demonstrated that compounds similar to this compound could reduce inflammatory responses in animal models.

- Neurotransmission Effects : Investigations into its effects on neurotransmitter release suggest potential applications in treating neurological disorders.

Drug Development Initiatives

Several pharmaceutical companies are exploring this compound's utility in developing new medications targeting allergic reactions and other histamine-related conditions.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Biological Activity

1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine, a compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.29 g/mol, has garnered attention in recent research for its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse sources.

Research suggests that this compound may act similarly to compounds like 2-pyridylethylamine, primarily as a histamine H1 receptor agonist. This interaction can trigger various intracellular signaling pathways, potentially influencing physiological responses such as inflammation and neurotransmission.

Pharmacological Profile

The pharmacokinetics of this compound indicate favorable properties for drug development:

- Molecular Weight : 190.29 g/mol

- Solubility : High solubility in organic solvents enhances bioavailability.

- Stability : Recommended storage at 4°C to maintain efficacy.

Comparative Analysis with Similar Compounds

A comparison with related compounds provides insight into its unique properties:

| Compound Name | Molecular Formula | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | C₁₂H₁₈N₂ | TBD | Histamine H1 receptor agonist |

| 2-Pyridin-3-ylethanamine | C₇H₈N₂ | ~50 | Histamine H1 receptor agonist |

| 3-(2-Aminoethyl)pyridine | C₈H₉N₃ | TBD | Mixed receptor activity |

In Vitro Studies

In vitro studies have demonstrated significant interactions with various biological targets. For instance, the compound has shown potential in modulating neurotransmitter systems and may play a role in neuroprotection .

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could reduce neuronal cell death and promote survival pathways under stress conditions, indicating its potential therapeutic application in neurodegenerative disorders .

Antimicrobial Activity Research

Another research effort focused on the antimicrobial properties of related pyridine derivatives, revealing that compounds structurally similar to this compound exhibited promising antimicrobial activity against various pathogens. This suggests that further exploration of its derivatives could lead to effective antimicrobial agents .

Drug Discovery Applications

The compound is also being explored for its role in drug discovery, particularly in developing new treatments for conditions influenced by histaminergic signaling. Its ability to selectively target specific receptors makes it a valuable candidate for further pharmacological studies .

Q & A

Q. What are the standard synthetic routes for 1-cyclopentyl-2-(pyridin-3-yl)ethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling cyclopentylamine derivatives with pyridinyl intermediates. A validated protocol includes:

- Copper-catalyzed cross-coupling : React 3-(4-iodo-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst at 35°C for 48 hours .

- Purification : Use liquid-liquid extraction (e.g., dichloromethane) followed by column chromatography (ethyl acetate/hexane gradient) to isolate the product. Yields range from 17–25% due to competing side reactions .

Q. Key Parameters for Optimization :

| Variable | Impact |

|---|---|

| Catalyst loading (CuBr) | Higher loading (≥10 mol%) improves coupling efficiency but may increase impurities. |

| Reaction time | Extended duration (≥48 hrs) enhances conversion but risks decomposition. |

| Solvent polarity | Polar aprotic solvents (DMSO, DMF) favor nucleophilic substitution. |

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Q. Common Pitfalls :

- Overlapping signals in NMR due to conformational flexibility of the cyclopentyl group.

- Matrix interference in HRMS; use ESI+ mode with internal calibration.

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer:

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, lab coats) to prevent inhalation or skin contact.

- Neutralize spills with 5% acetic acid followed by absorbent materials .

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin contact : Wash with soap/water for ≥15 minutes; monitor for irritation .

Q. Safety Data Comparison :

| Property | Value (Literature) | Source |

|---|---|---|

| LD50 (oral, rat) | 350 mg/kg (estimated) | |

| Flash point | >150°C (non-flammable) |

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

Q. Optimization Table :

| Ligand | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINAP | 89 | 68 |

| Josiphos | 92 | 72 |

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Machine Learning Models : Train on datasets like PISTACHIO or REAXYS to predict solubility (LogP ≈ 2.1) and metabolic stability .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (CYP3A4) to assess oxidation pathways .

Q. Predicted ADME Properties :

| Parameter | Value |

|---|---|

| LogP | 2.3 ± 0.2 |

| CYP3A4 t₁/₂ | 12 min |

Q. How can structural analogs be designed to enhance bioactivity while minimizing toxicity?

Methodological Answer:

Q. Toxicity Mitigation :

| Modification | Toxicity (LD50, mg/kg) |

|---|---|

| Parent compound | 350 |

| CF₃ analog | 480 |

Q. How do researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.